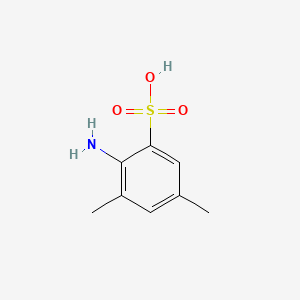

2-Amino-3,5-dimethylbenzenesulfonic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-amino-3,5-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-5-3-6(2)8(9)7(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCXQQUQLZIZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058962 | |

| Record name | Benzenesulfonic acid, 2-amino-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-22-2 | |

| Record name | 2-Amino-3,5-dimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-amino-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dimethylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-amino-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-amino-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-xylenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3,5-dimethylbenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P9YT6N5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for 2 Amino 3,5 Dimethylbenzenesulfonic Acid

Established Synthetic Routes and Reaction Conditions

The most common and established method for synthesizing 2-Amino-3,5-dimethylbenzenesulfonic acid involves the direct sulfonation of the corresponding aniline (B41778) derivative. This process is characterized by its use of strong acids and requires careful control of reaction parameters.

Sulfonation of 2-Amino-3,5-dimethylbenzene using Sulfuric Acid or Oleum (B3057394)

The primary route to this compound is the electrophilic aromatic sulfonation of 2-Amino-3,5-dimethylbenzene (also known as 3,5-dimethylaniline (B87155) or 3,5-xylidine). In this reaction, a sulfonating agent, typically concentrated sulfuric acid (H₂SO₄) or oleum (a solution of sulfur trioxide in sulfuric acid), is used to introduce the sulfonic acid group (-SO₃H) onto the benzene (B151609) ring.

The reaction mechanism involves the generation of the electrophile, sulfur trioxide (SO₃), which then attacks the electron-rich aromatic ring of the xylidine (B576407) derivative. The amino group (-NH₂) and the two methyl groups (-CH₃) are activating groups, directing the incoming sulfonic acid group primarily to the ortho and para positions relative to the amino group. Steric hindrance from the methyl groups influences the final position of sulfonation.

Reaction Parameters for Sulfonation:

| Parameter | Condition | Rationale |

|---|---|---|

| Sulfonating Agent | Concentrated H₂SO₄ or Oleum (fuming sulfuric acid) | Provides the SO₃ electrophile required for the reaction. Oleum offers higher reactivity. |

| Reactant Ratio | Excess of sulfonating agent | Ensures complete sulfonation of the starting material. |

| Temperature | 110–160°C | Elevated temperatures are required to drive the reaction forward. chemithon.com |

| Reaction Time | ~90 minutes | Sufficient time to allow the reaction to reach completion. chemithon.com |

Neutralization Processes for Product Isolation

Following the sulfonation reaction, the product exists in a highly acidic mixture. To isolate the this compound, a neutralization step is essential. chemithon.com This process typically involves the careful addition of a base to the reaction mixture. Common neutralizing agents include sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), or aqueous ammonia.

The addition of the base serves two main purposes:

It neutralizes the excess sulfuric acid.

It converts the sulfonic acid into its more stable and often less soluble salt form (e.g., sodium 2-amino-3,5-dimethylbenzenesulfonate), facilitating its precipitation from the solution.

The pH of the solution is carefully adjusted to the isoelectric point of the amino acid, which minimizes its solubility and maximizes the yield of the isolated product. google.com The precipitated solid can then be collected by filtration, washed to remove residual impurities, and dried.

Considerations for Controlled Temperature and Pressure in Sulfonation

Precise control of reaction parameters is critical for the success of the sulfonation process. chemithon.com

Temperature Control: Sulfonation is a highly exothermic reaction. Effective heat removal is necessary to prevent overheating, which can lead to undesirable side reactions, such as polysulfonation, oxidation of the starting material, and the formation of colored impurities. chemithon.com The reaction is often carried out in reactors equipped with cooling systems to maintain the temperature within the optimal range of 110-160°C. chemithon.com Maintaining a consistent temperature ensures better product quality and a higher yield.

Pressure Control: While many sulfonation reactions are conducted at atmospheric pressure, pressure control can become a factor when using highly volatile reagents or when operating in continuous flow reactors. acs.org For instance, when using sulfur trioxide gas as the sulfonating agent, the system must be pressurized to maintain the reagent in the reaction phase and control its stoichiometry precisely. acs.org Flow chemistry systems allow for enhanced control over pressure, leading to improved safety and process efficiency. acs.org

Advanced Synthetic Strategies

Beyond the direct sulfonation of xylidine, other synthetic routes can be employed, either to produce the target compound or to use it as a building block for more complex molecules.

Diazotization and Coupling Reactions Utilizing this compound as a Precursor

This compound is a valuable precursor in the synthesis of azo dyes. dyestuffintermediates.com This process involves two key steps: diazotization and azo coupling.

Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid, at low temperatures (0–5°C). scirp.org

Azo Coupling: The resulting diazonium salt is an electrophile that can react with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. researchgate.net This electrophilic aromatic substitution reaction forms an azo compound, characterized by the -N=N- linkage, which is the chromophore responsible for the color of the dye. For example, this compound is used in the synthesis of C.I. Food Red 2 and C.I. Acid Orange 9 through this method. dyestuffintermediates.com

Methods for Introducing the Amino Group (e.g., Nitration and Reduction of Methyl-Substituted Benzenesulfonic Acid)

An alternative strategy for synthesizing this compound involves introducing the amino group onto a pre-existing dimethylbenzenesulfonic acid scaffold. This multi-step process includes nitration followed by reduction.

Nitration: Starting with 3,5-dimethylbenzenesulfonic acid, a nitro group (-NO₂) is introduced onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netgoogle.com The reaction conditions, such as temperature and acid concentration, must be carefully controlled to achieve selective mononitration at the desired position (ortho to one of the methyl groups and meta to the sulfonic acid group). researchgate.net

Reduction: The resulting nitro compound, 3,5-dimethyl-2-nitrobenzenesulfonic acid, is then reduced to form the final product. Common reduction methods include catalytic hydrogenation using a metal catalyst (e.g., palladium, platinum, or nickel) and a source of hydrogen, or chemical reduction using reagents like iron or tin in acidic media. This step converts the nitro group into the primary amino group (-NH₂), yielding this compound.

Summary of Nitration and Reduction Reaction Conditions:

| Step | Reagents | Key Conditions |

|---|---|---|

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Low temperature (e.g., -5°C to 0°C) to control the exothermic reaction and prevent over-nitration. researchgate.net |

| Reduction | H₂ gas with Pd/C catalyst, or Fe/HCl | Catalytic hydrogenation may require elevated pressure. Chemical reduction is often performed at elevated temperatures. |

Catalytic Approaches in the Synthesis of Related Sulfonic Acids

The synthesis of sulfonic acids, including aromatic derivatives structurally related to this compound, has increasingly moved towards advanced catalytic methods to replace traditional mineral acids like sulfuric acid, which often generate significant toxic waste. nih.gov The development of heterogeneous catalysts is a key strategy, offering improvements in sustainability, safety, and economic feasibility by allowing for catalyst reuse and cleaner processes. nih.gov

Solid acid catalysts are a major focus in this area. These materials provide stable, reusable, and eco-friendly alternatives to homogeneous catalysts. nih.govuq.edu.au Common approaches involve functionalizing solid supports, such as silica (B1680970) or polymers, with sulfonic acid groups. nih.govuq.edu.au For instance, sulfonic acids can be tethered onto silica through various procedures to create highly efficient supported catalysts. nih.gov The choice of support and the method of catalyst design are crucial and are tailored to the specific reaction conditions, including solvent, temperature, and reactants. nih.gov

Recent research has explored a variety of innovative catalytic systems:

Supported Sulfonic Acids : These can be silica-supported or polymer-supported (e.g., Dowex resin). nih.govwikipedia.org Perfluoroalkyl sulfonic acid tethered onto silica has demonstrated high yield (71%) and selectivity (95%) in the acylation of anisole, a model reaction showcasing the potential of such catalysts. nih.gov

Sustainable One-Step Synthesis : A notable green chemistry approach involves the use of thiourea (B124793) dioxide as a stable and eco-friendly surrogate for sulfur dioxide, combined with air as a green oxidant. rsc.org This method allows for the synthesis of both aryl and alkyl sulfonic acids from halides under mild conditions, either with or without a transition metal catalyst. rsc.org

Functionalized Mesoporous Materials : Sulfonic acid-based mesostructures (SAMs) are hybrid organic-inorganic nanoporous materials that serve as effective catalysts. uq.edu.au Their large surface area provides numerous reaction sites, and they can be recovered and reused, making them a greener alternative to corrosive acids like sulfuric acid. uq.edu.au

These catalytic strategies aim to enhance reaction efficiency while minimizing the environmental footprint associated with traditional sulfonation processes. nih.govsulfonic-acid.com

Industrial-Scale Production and Optimization

The large-scale synthesis of this compound and related compounds necessitates a focus on process optimization, efficiency, and sustainability. Modern chemical manufacturing is increasingly shifting from traditional batch processes to more advanced and efficient methods like continuous flow synthesis.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over conventional batch processing for the industrial synthesis of sulfonic acids. nih.gov This approach allows for prolonged catalyst use, simplified work-up procedures, and the potential for continuous, automated production. nih.govrsc.org The confinement of reagents and efficient thermal control are key benefits that aid in multi-step transformations. rsc.org

Microreactors and continuous stirred-tank reactors (CSTRs) are prominent in this field. nih.govgoogle.com For example, a process for the sulfonation of 1,2-diaminobenzene has been developed using a continuous-flow microreactor, which can operate at high temperatures (150°C to 280°C) to drive the reaction to completion with quantitative yield much more quickly than at lower temperatures. google.comgoogle.com Similarly, an automated continuous system using multiple CSTRs has been successfully employed for the production of aryl sulfonyl chlorides, precursors to many important compounds. nih.gov This system demonstrates improved consistency, reliability, and space-time yield. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Production Mode | Discontinuous, step-by-step | Uninterrupted, continuous production |

| Heat & Mass Transfer | Often limited, can lead to hotspots | Highly efficient, superior thermal control |

| Safety | Handling large volumes of hazardous materials | Smaller reaction volumes, enhanced safety |

| Scalability | Complex and often hazardous to scale up | Simpler scalability by running longer or in parallel |

| Process Control | Manual or semi-automated | Amenable to full automation and real-time monitoring |

| Catalyst Use | Magnetic stirring can cause physical damage | Minimized physical damage, prolonged catalyst life nih.gov |

Yield Enhancement and Purity Optimization Techniques

Maximizing yield and ensuring high purity are critical economic drivers in chemical manufacturing. In the synthesis of sulfonic acids, several techniques are employed to achieve these goals.

A primary method for optimization is the Design of Experiments (DOE). nih.gov This statistical approach allows for the systematic variation of reaction parameters—such as temperature, reaction time, and reactant molar ratios—to identify the optimal conditions for maximizing product yield while minimizing the formation of impurities like intermediate sulfonic acids. nih.gov

In continuous flow systems, several factors contribute to enhanced yield and purity:

Precise Control : Syringe pumps and automated feedback controllers ensure precise control over reagent flow rates and reaction stoichiometry. nih.govnih.gov

Temperature Management : The ability of flow reactors to maintain precise and uniform temperature control helps to prevent side reactions and degradation, leading to a purer product. google.comgoogle.com For instance, maintaining a reaction temperature between 180°C and 220°C is preferred in some sulfonation processes to achieve quantitative yields. google.com

Environmental and Economic Considerations in Large-Scale Synthesis

The chemical industry faces increasing pressure to adopt greener and more economically viable manufacturing processes. nih.gov The large-scale synthesis of sulfonic acids is subject to these considerations, with a focus on minimizing environmental impact and reducing production costs. sulfonic-acid.com

Environmental Impact: The primary environmental concerns in sulfonic acid production stem from the use of corrosive and hazardous reagents like sulfuric acid or oleum, and the generation of waste. nih.govpatsnap.com Traditional methods often produce significant quantities of toxic residues. nih.gov Key strategies to mitigate environmental impact include:

Green Chemistry Principles : Adopting processes that use less hazardous materials, such as employing thiourea dioxide as a sulfur dioxide surrogate, can significantly reduce environmental risk. rsc.org

Waste Reduction : Implementing cleaner production technologies and recycling initiatives, such as reusing by-products as raw materials, helps to decrease waste volume and resource consumption. sulfonic-acid.com

Heterogeneous Catalysis : The use of solid, reusable catalysts avoids the difficult separation and disposal issues associated with homogeneous catalysts, leading to cleaner process streams. nih.gov

Wastewater Treatment : Manufacturing facilities must invest in advanced technologies to treat wastewater and air emissions (like sulfur oxides) to comply with environmental regulations and prevent pollution such as acid rain. patsnap.com

Economic Considerations: Economic feasibility is intrinsically linked to process efficiency and sustainability.

Cost Reduction : The need to lower production costs is a major driver for process innovation. nih.gov Continuous flow systems can reduce operational costs through automation, lower energy consumption, and more efficient use of raw materials.

Process Intensification : Continuous flow reactors represent a form of process intensification, achieving higher output from smaller, less expensive equipment compared to large batch reactors. This can significantly lower capital investment.

By integrating these environmental and economic strategies, the large-scale synthesis of compounds like this compound can be made more sustainable and competitive. sulfonic-acid.com

Reactivity and Reaction Mechanisms of 2 Amino 3,5 Dimethylbenzenesulfonic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the 2-Amino-3,5-dimethylbenzenesulfonic acid ring are dictated by the combined directing effects of the substituents. The amino group is a powerful activating ortho-, para-director, the two methyl groups are weaker activating ortho-, para-directors, and the sulfonic acid group is a deactivating meta-director. libretexts.orglibretexts.orgorganicchemistrytutor.com However, the reaction conditions, particularly the acidity of the medium, can dramatically alter the directing influence of the amino group.

The substitution of hydrogen atoms on the methyl groups of this compound does not proceed via an electrophilic aromatic substitution mechanism. Instead, this transformation, known as side-chain halogenation, occurs through a free-radical pathway. orgoreview.com This type of reaction is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) into two halogen radicals. orgoreview.comyoutube.com

The mechanism involves three key stages:

Initiation: Homolytic cleavage of the halogen molecule (X₂) to form two halogen radicals (2 X•).

Propagation: A halogen radical abstracts a hydrogen atom from one of the methyl groups attached to the benzene (B151609) ring. This abstraction preferentially occurs at the benzylic position (the carbon atom attached to the aromatic ring) because the resulting benzylic radical is stabilized by resonance with the benzene ring. orgoreview.comyoutube.com This stabilized radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. orgoreview.com

The presence of the strongly electron-withdrawing sulfonic acid group and the amino group (which would be protonated to -NH₃⁺ under acidic conditions) on the ring deactivates it towards electrophilic attack, but the radical stability of the benzylic position remains the primary factor for side-chain halogenation. orgoreview.compearson.com

The nitration of this compound introduces a nitro (-NO₂) group onto the benzene ring. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The regioselectivity of this reaction is complex and depends critically on the reaction's acidity.

In a strongly acidic environment, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is no longer an activating ortho-, para-director; instead, it becomes a powerful deactivating, meta-directing group. libretexts.orgorganicchemistrytutor.com Consequently, the directing influences on the available positions for substitution (C4 and C6) are as follows:

Amino group (as -NH₃⁺ at C2): Strongly meta-directing to C4 and C6.

Methyl group (at C3): Ortho-directing to C2 and C4; para-directing to C6.

Methyl group (at C5): Ortho-directing to C4 and C6; para-directing to C2.

Sulfonic acid group (at C1, assuming sulfonation of 2,4-dimethylaniline (B123086) at C6, making the amino group C2): Meta-directing to C3 and C5. Correction based on IUPAC name 'this compound': The sulfonic acid group is at position 1, amino at 2, and methyl groups at 3 and 5. The available positions are C4 and C6.

Let's re-evaluate the directing effects on the available C4 and C6 positions:

| Substituent (Position) | Influence on C4 | Influence on C6 |

| -NH₃⁺ (C2, meta-director) | Favorable | Favorable |

| -CH₃ (C3, o,p-director) | Ortho (Favorable) | Para (Favorable) |

| -CH₃ (C5, o,p-director) | Ortho (Favorable) | Ortho (Favorable) |

| -SO₃H (C1, meta-director) | Unfavorable | Unfavorable |

Both C4 and C6 are activated by the two methyl groups and targeted by the meta-directing anilinium ion. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C4 compared to C6. However, the cumulative electronic activation from the methyl groups at C3 and C5 strongly favors substitution at C4. Theoretical calculations and experimental evidence on similarly substituted systems confirm that nitration often occurs on the protonated species, leading to products that might seem counterintuitive if only the free amino group's directing effect is considered. rsc.org Nitration of similar 1-alkoxy-2-aminobenzenes shows that controlling the acidity is key, as using a limited amount of nitric acid in sulfuric acid can lead to substitution para to the amino group, while excess nitric acid favors other isomers. researchgate.net

The reactivity and regioselectivity of this compound in electrophilic aromatic substitution are a direct result of the interplay between its substituents' inductive and resonance effects. libretexts.orgorganicchemistrytutor.com

Amino Group (-NH₂): The nitrogen atom has a lone pair of electrons that it can donate to the benzene ring through resonance (+R effect). This effect is very strong and significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic attack. organicchemistrytutor.comyoutube.com This powerful resonance effect outweighs the nitrogen's moderate electron-withdrawing inductive effect (-I effect). Therefore, the amino group is a strong activating, ortho-, para-director. libretexts.org

Sulfonic Acid Group (-SO₃H): This group is strongly electron-withdrawing through both inductive and resonance effects (-I and -R effects). The sulfur atom carries a significant partial positive charge, and the sulfonyl oxygens pull electron density from the ring. This deactivates the ring, making it much less reactive towards electrophiles. The withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus the site of attack for an incoming electrophile. The sulfonic acid group is therefore a strong deactivating, meta-director. youtube.comyoutube.com

Methyl Groups (-CH₃): Alkyl groups are weakly activating and ortho-, para-directing due to a positive inductive effect (+I effect) and hyperconjugation. libretexts.org

As discussed previously, under the acidic conditions typical for many EAS reactions (like nitration or sulfonation), the amino group is protonated to the anilinium group (-NH₃⁺). The -NH₃⁺ group has no lone pair to donate and exerts a powerful -I effect, making it a strong deactivating, meta-directing group. organicchemistrytutor.com This transformation is pivotal in predicting substitution patterns.

Interactive Data Table: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -NH₃⁺ | -I (Withdrawing) | None | Deactivating | Meta |

| -CH₃ | +I (Donating) | Hyperconjugation | Activating | Ortho, Para |

| -SO₃H | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Oxidation Reactions

The amino group of this compound is susceptible to oxidation, a reaction that can lead to several products, including the corresponding nitro derivative.

The conversion of an aromatic amino group to a nitro group is a valuable synthetic transformation. A variety of oxidizing agents can accomplish this, with selectivity often depending on the specific reagent and reaction conditions. mdpi.comlibretexts.org

Hydrogen Peroxide (H₂O₂): H₂O₂ is a green and common oxidant. Its effectiveness can be enhanced by various systems. For example, treating anilines with H₂O₂ in acetonitrile (B52724) can yield nitro compounds. rsc.org The Fenton process, which uses H₂O₂ and a catalytic amount of ferrous iron (Fe²⁺), has been shown to oxidize 2,6-dimethylaniline, a structurally similar compound, to intermediates including 2,6-dimethylnitrobenzene. nih.gov Another method involves the in-situ formation of performic acid from formic acid and H₂O₂, which selectively oxidizes anilines to nitrobenzenes. acs.org

Potassium Permanganate (KMnO₄): KMnO₄ is a powerful oxidizing agent. While it can oxidize primary amines to nitro compounds, its reaction with aromatic amines can be aggressive, potentially leading to the formation of complex products like azoxybenzenes or even causing cleavage of the aromatic ring if conditions are not carefully controlled. quora.comvaia.com

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid are effective for oxidizing anilines to nitroarenes, often with high yields and selectivity, even for less basic amines. mdpi.com

Sodium Perborate (NaBO₃): This reagent, particularly in acetic acid, can smoothly oxidize anilines bearing electron-withdrawing groups to the corresponding nitro derivatives. mdpi.comorganic-chemistry.org

Interactive Data Table: Selected Reagents for Oxidation of Anilines to Nitroarenes

| Oxidizing Agent/System | Typical Conditions | Reference(s) |

| H₂O₂ / Acetonitrile | Room Temperature | rsc.org |

| H₂O₂ / Formic Acid (Performic Acid) | 35°C, with surfactant (CTAB) | acs.org |

| H₂O₂ / Fe²⁺ (Fenton's Reagent) | Acidic pH (e.g., pH 2) | nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Room Temperature | mdpi.com |

| Sodium Perborate / Acetic Acid | 50-55°C | mdpi.com |

The oxidation of an aromatic amine to a nitro compound is a stepwise process that involves an increase in the oxidation state of the nitrogen atom. libretexts.org While the exact mechanism can vary with the oxidant, a general pathway involves the sequential formation of N-phenylhydroxylamine and nitrosobenzene (B162901) as key intermediates. mdpi.comacs.org

A plausible mechanistic sequence is as follows:

Oxidation to Hydroxylamine: The initial oxidation of the amine (R-NH₂) yields the corresponding N-arylhydroxylamine (R-NHOH). With an oxidant like H₂O₂, this can proceed via a direct oxygen atom transfer.

Oxidation to Nitroso Compound: The N-arylhydroxylamine is then further oxidized to the nitroso compound (R-N=O). This step involves the removal of two hydrogen atoms.

Oxidation to Nitro Compound: The final step is the oxidation of the nitroso compound to the nitro compound (R-NO₂).

Mechanistic studies involving various oxidants suggest that the reaction can be initiated by a single-electron transfer (SET) from the amine's nitrogen atom to the oxidant, forming a nitrogen-centered radical cation. dtic.milnih.gov This highly reactive intermediate can then undergo further reactions, such as deprotonation and subsequent oxidation, to proceed along the pathway to the nitro compound. For instance, with permanganate, the mechanism is proposed to involve a direct oxidative attack on the nitrogen atom of the neutral amine molecule. ubc.ca

Reduction Reactions

The sulfonic acid group of this compound can, in principle, undergo reduction to yield sulfinic or sulfenic acid derivatives. The success and outcome of such reactions are highly dependent on the choice of reducing agent.

Reduction of the Sulfonic Acid Group to Sulfinic or Sulfenic Acid Derivatives (e.g., using NaBH₄, LiAlH₄)

The transformation of arylsulfonic acids to less oxidized sulfur compounds is a known, though often challenging, chemical conversion. Strong reducing agents are typically required to achieve this.

Lithium Aluminum Hydride (LiAlH₄) : As a powerful and non-selective reducing agent, LiAlH₄ is capable of reducing a wide array of functional groups, including carboxylic acids and their derivatives to primary alcohols. masterorganicchemistry.comresearchgate.net Its potent nature makes it a candidate for the reduction of the sulfonate moiety. However, the presence of other reducible groups, such as the amino group on the aromatic ring, can lead to multiple reaction pathways. researchgate.net The reaction with the free acid would first involve an acid-base reaction to form lithium and aluminum salts before any reduction occurs. researchgate.net

Sodium Borohydride (B1222165) (NaBH₄) : In contrast, sodium borohydride is a much milder and more selective reducing agent. youtube.com Its primary application in organic synthesis is the reduction of aldehydes and ketones to the corresponding alcohols. youtube.comyoutube.com It is generally unreactive towards more stable functional groups like esters, amides, and carboxylic acids. youtube.com Therefore, its ability to reduce a sulfonic acid group under standard conditions is limited. The reduction of disulfides to thiols using sodium borohydride can be catalyzed by selenol. nih.gov

Specificity of Reducing Agents and Reaction Outcomes

The choice between LiAlH₄ and NaBH₄ dictates the potential outcome of a reaction with this compound due to their differing reactivities. LiAlH₄ is a strong, versatile reducing agent, while NaBH₄ is milder and more selective. masterorganicchemistry.comyoutube.comyoutube.com

LiAlH₄ will reduce not only esters, acid halides, and anhydrides but also amides and nitriles. masterorganicchemistry.combyjus.com A crucial consideration for this compound is that the amino group possesses active hydrogens that would react with and consume the hydride reagent. researchgate.net

Conversely, NaBH₄'s selectivity makes it ideal for reducing aldehydes and ketones without affecting other functional groups like esters or amides present in the same molecule. youtube.com Given its general inability to reduce carboxylic acids, its effectiveness against the structurally similar sulfonic acid group is expected to be low without specific activating agents.

Table 1: Comparison of Common Reducing Agents

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

|---|---|---|

| Reactivity | Very strong, highly reactive, non-selective. masterorganicchemistry.comyoutube.com | Mild, selective. youtube.com |

| Typical Substrates | Aldehydes, ketones, esters, carboxylic acids, amides, nitriles, epoxides. byjus.com | Aldehydes, ketones. youtube.com |

| Solvent | Anhydrous, non-protic solvents (e.g., diethyl ether, THF). byjus.com | Protic solvents (e.g., ethanol, water). youtube.com |

| Reaction with -NH₂ | Reacts with the active hydrogens of the amino group. researchgate.net | Generally does not react. |

| Reaction with -SO₃H | Capable of reduction, though specific conditions are critical. | Generally not effective. |

Complex Formation and Coordination Chemistry

Recent research has shown significant interest in the coordination chemistry of silver(I) sulfonates due to their intriguing structural properties. researchgate.net this compound, as its corresponding anion, participates in the formation of such novel materials.

Coordination with Metal Cations (e.g., Silver(I) Complexes)

A notable example of coordination is the formation of a one-dimensional silver(I) complex, catena-Poly[[(2-amino-3,5-dimethylbenzenesulfonato-κO)silver(I)]-μ-1,1′-(butane-1,4-diyl)diimidazole-κN:N']. researchgate.net In this structure, the 2-amino-3,5-dimethylbenzenesulfonate anion coordinates to the Ag(I) metal center. researchgate.net

Ligand Properties of the 2-Amino-3,5-dimethylbenzenesulfonate Anion

In the aforementioned silver(I) complex, the 2-amino-3,5-dimethylbenzenesulfonate anion functions as a ligand. Its coordination behavior exhibits specific characteristics:

It acts as a monodentate ligand, coordinating to the silver cation through one of the oxygen atoms of the sulfonate group. researchgate.net

This contrasts with the typical bidentate "glycinato" coordination mode seen in many amino acid complexes where both the amino and carboxylate groups bind to the metal center. jocpr.com

Structural Characterization of Metal-Organic Frameworks and Complexes

The structural analysis of the silver(I) complex containing the 2-amino-3,5-dimethylbenzenesulfonate (L) anion provides detailed insight into its architecture. researchgate.net

Coordination Geometry : Each Ag(I) atom is in a distorted trigonal-planar geometry. It is coordinated by two nitrogen atoms from two different 1,1′-(butane-1,4-diyl)diimidazole (bbi) bridging ligands and one oxygen atom from the sulfonate group of the L anion. researchgate.net

Framework Structure : The bbi ligands act as bridges, linking the Ag(I) atoms to form a one-dimensional polymeric chain. The 2-amino-3,5-dimethylbenzenesulfonate anions are appended to this chain through Ag—O bonds. researchgate.net

Supramolecular Assembly : The individual one-dimensional chains are further interconnected by N—H⋯O hydrogen bonds between the amino group of one anion and a sulfonate oxygen atom of a neighboring chain, creating a more robust, higher-dimensional structure. researchgate.net

Table 2: Crystallographic Data for the Silver(I) Complex

| Parameter | Value |

|---|---|

| Complex Name | catena-Poly[[(2-amino-3,5-dimethylbenzenesulfonato-κO)silver(I)]-μ-1,1′-(butane-1,4-diyl)diimidazole-κN:N'] |

| Chemical Formula | C₁₈H₂₅AgN₄O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted trigonal-planar |

| Ag-O Bond Length | 2.394 (2) Å |

| Ag-N Bond Lengths | 2.213 (2) Å, 2.221 (2) Å |

| Hydrogen Bonding | N—H⋯O interactions link adjacent chains. |

Data sourced from Han & Li (2011). researchgate.net

Non-covalent Interactions (e.g., N-H···O Hydrogen Bonds, π-π Interactions) in Crystal Structures

The molecule itself is zwitterionic, containing both a basic amino group (-NH₂) and an acidic sulfonic acid group (-SO₃H). This dual functionality allows for the formation of robust hydrogen-bonding networks. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonate group serve as acceptors. This leads to the formation of strong N-H···O hydrogen bonds. researchgate.net In the solid state, these interactions can link molecules together to form distinct patterns, such as dimers, chains, or extended two-dimensional sheets. acs.orgresearchgate.net The specific geometry and strength of these hydrogen bonds are critical in determining the crystal's physical properties. nih.govnih.gov For instance, studies on related amino acid crystals show that the extent of hydrogen bonding interactions correlates with properties like mechanical stiffness. nih.gov

In addition to hydrogen bonding, π-π interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal lattice. researchgate.netresearchgate.net These interactions involve the stacking of the electron-rich phenyl rings. The presence of two electron-donating methyl groups on the benzene ring of this compound influences the electron density of the π-system, which in turn affects the nature of these stacking interactions. rsc.org In similar sulfonamide structures, offset π-π stacking is a common feature, where the rings are partially displaced relative to one another. acs.org The interplay between the strong, directional N-H···O hydrogen bonds and the weaker, more diffuse π-π stacking interactions is a key element of crystal engineering in this class of compounds. rsc.org

Table 1: Summary of Expected Non-covalent Interactions in the Crystal Structure

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Description | Potential Supramolecular Assembly |

| Hydrogen Bond | Amino Group (N-H) | Sulfonate Group (O=S) | Strong, directional interaction linking the acidic and basic centers of adjacent zwitterionic molecules. researchgate.netmdpi.com | Dimers, Chains, Sheets acs.orgresearchgate.net |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Weaker interaction between the π-systems of parallel aromatic rings, contributing to crystal packing stability. researchgate.netrsc.org | Stacked Columns |

Thermal Reactions and Rearrangements

Aminobenzenesulfonic acids and their derivatives can undergo significant thermal reactions, most notably rearrangements involving the migration of the sulfonic acid group. These processes are of both academic interest and industrial relevance, forming the basis for the synthesis of various sulfonated aromatic compounds.

Transsulfonation Mechanisms

Transsulfonation refers to the transfer of a sulfonic acid group (–SO₃H) from one position to another, which can occur either intramolecularly or intermolecularly. In the context of arylamine derivatives, research has shown that the thermal rearrangement of N-sulfonated anilines to C-sulfonated anilines proceeds through an intermolecular mechanism. nih.gov This was confirmed through kinetic isotope experiments and control experiments. nih.govresearchgate.net The process involves the detachment of the SO₃ group from the nitrogen atom, which then reattaches to a carbon atom on an aromatic ring, typically at the para position if available.

Rearrangement of Aryl-amidosulfuric Acids to Ring-Sulfonated Anilines

A key thermal reaction is the rearrangement of aryl-amidosulfuric acids (or N-aryl sulfamates) to ring-sulfonated anilines. This transformation is famously exemplified by the Tyrer process, which historically required high temperatures. nih.govresearchgate.net The reaction proceeds via a critical N(sp²)-SO₃ intermediate. nih.govchemrxiv.org Initially, the amine is N-sulfonated to form an aryl-amidosulfuric acid intermediate. Upon heating, this intermediate rearranges, transferring the sulfonate group to the aromatic ring to yield a more stable C-sulfonated product like an aminobenzenesulfonic acid. nih.govnih.govresearchgate.net Modern methodologies have explored the use of reagents like tributylsulfoammonium betaine (B1666868) (TBSAB) to facilitate this N-sulfamation to C-sulfonation relay under milder conditions, though thermal energy is still typically required for the final rearrangement step. nih.govresearchgate.net

Factors Influencing Reaction Pathways (e.g., Temperature, Basicity of Amines)

Several factors critically influence the pathway and outcome of these thermal rearrangements.

Temperature: Temperature is a dominant factor. High temperatures, often exceeding 190 °C, are traditionally used to drive the rearrangement of N-sulfamates to C-sulfonates. nih.govresearchgate.net Temperature can also be used to control the regioselectivity of the sulfonation. Studies have shown that thermal control can modulate the ortho-para selectivity of the final products. nih.govchemrxiv.org

Basicity and Steric Hindrance of Amines: The nature of the amine is crucial for the initial N-sulfamation step. The reaction requires an accessible lone pair of electrons on the nitrogen atom. nih.govnih.gov The steric environment around the amino group significantly impacts reactivity. For example, anilines with bulky substituents ortho to the amino group, such as 2,6-dichloroaniline, have been shown to be resistant to N-sulfamation under certain conditions. nih.govresearchgate.net This indicates that the steric accessibility of the nitrogen atom is a key prerequisite for the subsequent rearrangement.

Table 2: Factors Influencing Thermal Rearrangement

| Factor | Influence on Reaction | Description |

| Temperature | Reaction Rate & Selectivity | High temperatures are generally required to overcome the activation energy for the N-to-C sulfonate transfer. researchgate.net It can also be used to control the ratio of ortho and para isomers. nih.govchemrxiv.org |

| Amine Basicity | Initial N-Sulfamation | The availability of the nitrogen lone pair is essential for the initial formation of the N(sp²)-SO₃ intermediate. nih.gov |

| Steric Hindrance | Reaction Feasibility | Bulky groups near the amine can sterically hinder the initial N-sulfamation step, potentially preventing the rearrangement. nih.govresearchgate.net |

| Counterion | Rearrangement Efficiency | In some systems, the choice of counterion (e.g., tributylammonium (B8510715) vs. sodium) for the sulfamate (B1201201) salt has been observed to affect the yield of the thermal rearrangement product. researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 3,5 Dimethylbenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton NMR (¹H-NMR) for Structural Elucidation and Purity Assessment

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H-NMR spectrum of 2-Amino-3,5-dimethylbenzenesulfonic acid would feature distinct signals corresponding to its aromatic protons, methyl groups, and the amino group.

The key structural features to be identified are:

Two Aromatic Protons: The benzene (B151609) ring has two non-equivalent aromatic protons. Their chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonic acid group (-SO₃H).

Two Methyl Groups: Two distinct methyl (-CH₃) groups are attached to the aromatic ring.

One Amino Group: The protons of the amino (-NH₂) group.

The purity of a sample can be assessed by integrating the signals and comparing the proton ratios to the theoretical values. The presence of unexpected signals would indicate impurities.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (H-4/H-6) | 7.0 - 7.5 | Singlet (s) or Doublet (d) | 2H |

| Amino (-NH₂) | 4.0 - 5.0 (broad) | Singlet (s, broad) | 2H |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) | 6H |

Note: Predicted values are based on standard substituent effects. The exact chemical shifts can vary depending on the solvent and pH.

Carbon NMR (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule, providing a map of the carbon skeleton. For this compound, eight distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the eight carbon atoms in the molecule.

The aromatic region of the spectrum would show six signals for the benzene ring carbons. The chemical shifts of these carbons are influenced by the attached functional groups. The remaining two signals in the aliphatic region would correspond to the two methyl groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-SO₃H | 145 - 150 |

| C-NH₂ | 140 - 145 |

| C-CH₃ (x2) | 130 - 140 |

| C-H (x2) | 115 - 125 |

| -CH₃ (x2) | 18 - 25 |

Note: Predicted values are based on incremental chemical shift rules for substituted benzenes.

Advanced NMR Techniques (e.g., 2D NMR) for Detailed Structural Assignments

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are often employed for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it could confirm the connectivity between aromatic protons if any coupling exists, although in this highly substituted ring, they may appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the protonated aromatic carbons and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. For example, the methyl protons would show HMBC correlations to the C-3 and C-5 carbons of the ring, confirming their positions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₈H₁₁NO₃S. guidechem.comvsnchem.com HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated value.

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO₃S |

| Average Molecular Weight | 201.24 g/mol guidechem.com |

| Monoisotopic Mass (Calculated) | 201.04596 Da |

| Expected HRMS Result [M+H]⁺ | 202.05379 m/z |

| Expected HRMS Result [M-H]⁻ | 200.03828 m/z |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and ionic molecules, making it ideal for analyzing sulfonic acids. When coupled with a mass spectrometer (ESI-MS), it allows for the gentle ionization of the analyte directly from a solution. rsc.org

For this compound, ESI-MS analysis would typically be performed in negative ion mode, as the acidic sulfonic acid group readily loses a proton to form a stable anion. The primary ion observed would be the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight minus the mass of a proton. Analysis in positive ion mode is also possible, which would yield the protonated molecule, [M+H]⁺. The choice of mode can be optimized to achieve the best sensitivity and signal stability. ESI-MS is a crucial technique for confirming the molecular weight of the compound. chemicalbook.com

Chromatographic Separation Methods

Chromatography is indispensable for the isolation, purification, and quantification of this compound from reaction mixtures and environmental samples. Various techniques, each with specific advantages, are employed to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. Ion-exchange chromatography (IEC) and ion-pair reversed-phase chromatography are effective modes for separating strong acids such as aromatic sulfonic acids. researchgate.net Specifically, high-performance ion-exchange chromatography (HPIEC) performed on an aminopropyl column has proven to be highly efficient for the separation of various sulfonated compounds. nih.gov The precise quantification of the compound and its related impurities can be achieved using HPLC with UV detection, often at wavelengths of 220 nm or 254 nm. waters.comoptica.org The purity of this compound is often assessed by HPLC, with commercial standards typically exceeding 97.0%. tcichemicals.com

Reverse-Phase HPLC (RP-HPLC) with Various Mobile Phases

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of this compound. sielc.com A common approach involves using a C18 or a specialized reverse-phase column with low silanol activity. researchgate.netsielc.com The separation is achieved by manipulating the polarity of the mobile phase.

A simple and effective mobile phase for this compound consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid additive. sielc.com Phosphoric acid is often used to control pH and improve peak shape; however, for applications requiring mass spectrometric detection (LC-MS), it is replaced with a volatile acid like formic acid. sielc.com The use of ion-pairing agents, such as tetrabutylammonium salts, in the mobile phase can also be employed to enhance the retention and separation of sulfonic acid isomers on phenyl columns. optica.org

Table 1: Example RP-HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid | sielc.com |

Supercritical Fluid Chromatography (SFC) for Polar Compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to normal-phase HPLC, offering fast and efficient separations. chromatographytoday.com While the primary mobile phase, supercritical carbon dioxide (scCO₂), is nonpolar, SFC is highly capable of analyzing polar compounds with the addition of polar organic solvents, known as modifiers. chromatographytoday.comscirp.org Methanol is a frequently used modifier that increases the mobile phase's polarity and elution strength, enabling the analysis of polar analytes. scirp.org

For highly polar or ionic compounds like aminobenzenesulfonic acids, additives are often incorporated into the mobile phase to improve peak shape and retention. americanpharmaceuticalreview.com Acidic additives (e.g., formic acid, acetic acid) or basic additives (e.g., diethylamine) can suppress the ionization of analytes or modify the stationary phase surface. chromatographytoday.com The choice of a polar stationary phase, such as aminopropyl-bonded silica (B1680970), is also critical for retaining and separating polar compounds. americanpharmaceuticalreview.com This technique's unique selectivity makes it an excellent orthogonal method to RP-HPLC for impurity profiling. americanpharmaceuticalreview.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Separations

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) to achieve significantly faster separations and higher resolution compared to conventional HPLC. waters.com This high-throughput capability is advantageous for quality control and impurity monitoring. For instance, analysis times for related compounds like alkyl arylsulfonate esters have been reduced from 30 minutes to just 5 minutes using UPLC. waters.com

HPLC methods developed for this compound can be readily adapted for UPLC systems by using columns with smaller (e.g., 3 µm) particles, enabling faster applications. sielc.com A rapid 5-minute gradient elution is often sufficient to achieve excellent separation and sensitivity, significantly increasing laboratory productivity while reducing solvent consumption. waters.com

Table 2: Comparison of HPLC and UPLC for Sulfonic Acid Analysis

| Feature | Conventional HPLC | UPLC | Source |

|---|---|---|---|

| Typical Particle Size | >3 µm | <2 µm | waters.comsielc.com |

| Typical Analysis Time | ~30 minutes | ~5 minutes | waters.com |

| Resolution | Good | High to Very High | waters.com |

| System Pressure | Lower | Higher | N/A |

| Solvent Consumption | Higher | Lower | waters.com |

X-ray Diffraction (XRD) and Crystallography

Crystallographic analysis of benzenesulfonic acid confirms a tetrahedral geometry around the sulfur atom. wikipedia.org The structure reveals distinct bond lengths for the different sulfur-oxygen bonds. The formal S=O double bonds are shorter (average 1.43 Å) than the S-OH single bond (1.55 Å). wikipedia.orgscispace.com The C-S bond length is approximately 1.75 Å. wikipedia.org In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, forming complex three-dimensional networks. scispace.com These structural parameters are fundamental to understanding the chemical and physical properties of this compound and its interactions in a solid state.

Table 3: Crystallographic Data for Benzenesulfonic Acid

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | scispace.com |

| Space Group | Pca2₁ | scispace.com |

| S=O Bond Length (avg) | ~1.43 Å | wikipedia.orgscispace.com |

| S-OH Bond Length | ~1.55 Å | wikipedia.orgscispace.com |

| C-S Bond Length | ~1.75 Å | wikipedia.orgscispace.com |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A search of the crystallographic literature indicates that a single-crystal X-ray structure of the free this compound has not been reported. However, the crystal structure of a related silver(I) coordination polymer, poly[[(μ2-2-amino-4,5-dimethybenzenesulfonato-κ2 N:O)(μ2-2-methylpyrazine-κ2 N:N′)silver(I)] monohydrate], provides insight into the coordination behavior of a positional isomer. In this complex, the 2-amino-4,5-dimethylbenzenesulfonate ligand coordinates to the silver(I) center.

Additionally, the crystal structure of a silver(I) complex with the target ligand, (2-Amino-3,5-dimethylbenzenesulfonato-κN)bis(triphenylphosphine-κP)silver(I) acetonitrile solvate, has been determined. In this structure, the 2-amino-3,5-dimethylbenzenesulfonate anion coordinates to the silver(I) ion through the nitrogen atom of the amino group. The Ag(I) cation is further coordinated by two phosphorus atoms from two triphenylphosphine ligands, resulting in a distorted trigonal-planar geometry.

While these structures provide valuable information about the molecule's behavior in a coordinated state, the crystal structure of the free acid is necessary to fully understand its intrinsic solid-state properties.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a crystal structure for the free acid, a detailed analysis of its crystal packing and intermolecular interactions is not possible. However, based on the functional groups present—an amino group, a sulfonic acid group, and an aromatic ring—it can be anticipated that the crystal structure would be dominated by a network of strong hydrogen bonds. The acidic proton of the sulfonic acid group would act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group and the nitrogen atom of the amino group would act as acceptors. The amino group can also act as a hydrogen bond donor.

In the reported structure of the silver(I) complex, (2-Amino-3,5-dimethylbenzenesulfonato-κN)bis(triphenylphosphine-κP)silver(I) acetonitrile solvate, the molecules are linked through N—H···O hydrogen bonds, which help to consolidate the crystal structure. It is highly probable that similar, and likely more extensive, hydrogen bonding networks involving the sulfonic acid and amino groups would be the primary drivers of the crystal packing in the free acid. Furthermore, π-π stacking interactions between the aromatic rings could also play a role in stabilizing the crystal lattice.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical and materials science fields. Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. There are currently no published studies on the polymorphism of this compound. The investigation of its polymorphic landscape could reveal crystalline forms with different properties, which may be advantageous for its application as a dye intermediate.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by forming a crystalline structure containing two or more different molecules in the same crystal lattice. Co-crystals of active pharmaceutical ingredients are widely studied to improve properties like solubility and bioavailability. While there are studies on the co-crystallization of other benzenesulfonic acid derivatives, specific co-crystallization studies involving this compound have not been reported in the literature. Given the hydrogen bonding capabilities of its functional groups, this compound is a viable candidate for forming co-crystals with other molecules that possess complementary functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The N-H stretching vibrations of the primary amino group are typically observed in the region of 3500-3300 cm⁻¹. These usually appear as two distinct bands for the symmetric and asymmetric stretching modes. The O-H stretching vibration of the sulfonic acid group is expected to be a broad band in the region of 3000-2500 cm⁻¹, often overlapping with the C-H stretching vibrations.

The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group in the sulfonic acid are strong and typically found in the ranges of 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is expected around 900-700 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is expected in the 1350-1250 cm⁻¹ range. In-plane and out-of-plane bending vibrations for the various groups will appear at lower frequencies.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3500 - 3300 |

| Sulfonic Acid (-SO₃H) | O-H Stretching | 3000 - 2500 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretching | 1250 - 1160 |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretching | 1080 - 1010 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| Sulfonic Acid (-SO₃H) | S-O Stretching | 900 - 700 |

Fourier Transform Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy is a light scattering technique. The selection rules for the two techniques are different, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

In the FT-Raman spectrum of this compound, the aromatic C-H and C=C stretching vibrations are expected to be prominent. The symmetric vibrations of non-polar bonds often produce strong Raman signals. Therefore, the symmetric stretching of the SO₂ group may be more intense in the Raman spectrum compared to the asymmetric stretch. The C-S stretching vibration, which can be weak in the FTIR spectrum, is often more readily observed in the Raman spectrum. The low-frequency region of the Raman spectrum can provide information about the lattice vibrations of the crystalline solid. A comparative analysis of both FTIR and FT-Raman spectra would provide a more complete picture of the vibrational modes of this compound.

Advanced Applications of 2 Amino 3,5 Dimethylbenzenesulfonic Acid

Dye and Pigment Synthesis and Characterization

The primary industrial application of 2-Amino-3,5-dimethylbenzenesulfonic acid is as a precursor in the manufacturing of synthetic dyes. Its chemical properties allow it to be integrated into a wide range of dyestuffs, contributing to their color, stability, and solubility.

Role as an Intermediate in Azo Dye Production

This compound is a key intermediate in the production of several commercially important azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest group of synthetic colorants. The synthesis process typically involves a two-step reaction: diazotization followed by coupling.

In the first step, the primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid. This highly reactive diazonium salt is then coupled with another aromatic compound (a coupling agent) to form the final azo dye. This compound serves as the diazo component for a variety of dyes, including Food Red 2, Acid Orange 9, and Direct Violet 7 dyestuffintermediates.com.

| Dye Name | C.I. Name | Class | Coupling Agent |

|---|---|---|---|

| Ponceau 2R | Food Red 2 | Food Dye | 5-Hydroxynaphthalene-1-sulfonic acid |

| - | Acid Orange 9 | Acid Dye | 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid |

| Violet FFR | Direct Violet 7 | Direct Dye | 2,5-Dimethylbenzenamine (intermediate) followed by 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid |

Influence of the Compound's Structure on Dye Properties

The specific molecular structure of this compound has a direct and significant impact on the final properties of the dyes derived from it. Each functional group plays a distinct role in determining the dye's color, stability, and interaction with various materials.

Stability: The stability of azo dyes can be enhanced by the presence of certain functional groups. The sulfonic acid group, in particular, can improve the dye's stability in aqueous solutions and its resistance to fading.

Solubility and Solvatochromism: The sulfonic acid group (-SO₃H) is a key feature that imparts water solubility to the final dye molecule, a critical property for application in textile dyeing cymitquimica.comscience.gov. The number and position of these groups can affect the dye's interaction with solvents, a phenomenon known as solvatochromism, where the color of the dye changes with the polarity of the solvent journalcsij.com. This property is crucial for dyes used in different solvent systems or as environmental sensors.

Development of Vapochromic Dyes for Sensing Applications

A novel application of dyes derived from this compound is in the development of vapochromic sensors. Vapochromism is a process in which a material changes color in response to exposure to chemical vapors. This property can be harnessed to create simple, visual sensors for detecting volatile organic compounds (VOCs).

Researchers have synthesized new solvatochromic dyes using this compound as a starting material. These dyes exhibit effective vapochromism due to their planar structure, which promotes aggregation. The aggregation state of the dye molecules is sensitive to the surrounding chemical environment. When exposed to the vapor of polar organic solvents, the dye's aggregation is disrupted, leading to a shift in its absorption spectrum and a visible color change. For instance, a synthesized dye dyed on a cellulosic fabric changed from bluish-purple to violet when exposed to certain polar solvent vapors, demonstrating its potential for use in textile-based sensors for monitoring air quality in industrial settings.

| Initial Color | Exposed to Vapor of | Final Color | Application |

|---|---|---|---|

| Bluish Purple (λmax 580 nm) | Polar Solvents (e.g., DMAc, IPA) | Violet (λmax 550 nm) | Textile-based Vapor Sensor |

| Reddish Violet (λmax 550 nm) | Polar Solvents (e.g., DMAc, IPA) | Red (λmax 540 nm) | Textile-based Vapor Sensor |

Pharmaceutical and Biological Scaffold Synthesis

Beyond the realm of colorants, the chemical architecture of this compound makes it a candidate for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups provide reactive sites for building larger, biologically active scaffolds.

Potential as an Intermediate for Pharmaceutical Compounds

The presence of both an amino group and a sulfonic acid group makes this compound an attractive intermediate for the synthesis of pharmaceutical compounds cymitquimica.com. Specifically, its structure is related to the sulfonamides, or "sulfa drugs," which were the first class of effective antibacterial agents.

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine ijarsct.co.in. The amino group on this compound can be derivatized to create novel sulfonamide compounds. These new molecules could be designed and screened for a wide range of therapeutic activities, leveraging the well-established importance of the sulfonamide functional group in medicinal chemistry ucl.ac.uk.

Design of Molecules with Specific Biological Activities

The core structure of this compound can serve as a scaffold for designing molecules that target specific biological pathways or enzymes. The sulfonamide moiety is a known pharmacophore that can bind to the active sites of enzymes, most notably carbonic anhydrases researchgate.net.

Carbonic Anhydrase Inhibitors: Sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Drugs that inhibit this enzyme are used as diuretics, antiglaucoma agents, and even in cancer therapy researchgate.netnih.gov. By using this compound as a starting point, medicinal chemists can synthesize new series of sulfonamide-based compounds and test them for inhibitory activity against different carbonic anhydrase isoforms.

Antibacterial Agents: The fundamental mechanism of sulfa drugs involves inhibiting folic acid synthesis in bacteria nih.gov. New derivatives synthesized from this compound could be explored for novel antibacterial properties, potentially overcoming existing mechanisms of antibiotic resistance. The versatility of the 2-aminothiazole scaffold, a related heterocyclic amine structure, in generating compounds with a wide range of pharmacological activities further underscores the potential for creating diverse and potent biologically active molecules from such precursors nih.gov.

| Compound Name |

|---|

| This compound |

| Food Red 2 (Ponceau 2R) |

| Acid Orange 9 |

| Direct Violet 7 (Violet FFR) |

| 5-Hydroxynaphthalene-1-sulfonic acid |

| 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid |

| 2,5-Dimethylbenzenamine |

| 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid |

| Nitrous acid |

Comparative Studies with Analogous Biologically Active Sulfonic Acid Derivatives

The sulfonic acid moiety is a crucial pharmacophore in drug design, imparting properties such as high polarity and the ability to act as a hydrogen-bond donor and acceptor. These characteristics can enhance a molecule's binding affinity to biological targets, thereby improving its therapeutic activity researchgate.net. A wide spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties, has been demonstrated for various substances containing a sulfonic acid or sulfonamide group researchgate.netfrontiersrj.com.

While direct comparative studies detailing the biological activity of this compound against its specific structural analogs are not extensively documented in publicly available research, the broader class of aminosulfonamide and sulfonic acid derivatives has been the subject of significant investigation. For instance, sulfonamides are known to act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria frontiersrj.com. The structural similarity between sulfonamides and p-aminobenzoic acid (PABA) is key to this mechanism of action frontiersrj.com.

Furthermore, derivatives of 2-aminothiazole containing a sulfonamide group have been synthesized and evaluated for a range of pharmacological activities, including antioxidant and antimicrobial effects excli.de. Studies on such compounds reveal that their efficacy is often dependent on the specific substitution patterns on the aromatic rings nih.govnih.gov. The presence of both an amino group and a sulfonic acid group on the same benzene (B151609) ring, as in this compound, suggests a potential for diverse biological interactions, though specific data remains a subject for future research.

Table 1: Biological Activities of Representative Sulfonic Acid and Sulfonamide Derivatives

| Compound Class | Example Derivative | Reported Biological Activity | Reference |

|---|---|---|---|

| Naphthalenedisulfonic Acid | Dipalmitoylated 2,7-naphthalenedisulfonic acid | Anti-HIV (Reverse Transcriptase Inhibitor) | researchgate.net |

| Sulfonamides | Sulfanilamide | Antibacterial | frontiersrj.comnih.gov |

| 2-Aminothiazole Sulfonamides | 2,3,5,6-tetramethyl-N-(thiazol-2-yl)benzenesulfonamide | Antioxidant | excli.de |

Catalysis and Materials Science

Development of Heterogeneous Catalysts for Chemical Transformations (e.g., Cyclic Carbonate Synthesis)

The chemical fixation of carbon dioxide into valuable products is a critical area of green chemistry, with the synthesis of cyclic carbonates from CO2 and epoxides being a prominent example. This transformation is often facilitated by heterogeneous catalysts, which offer advantages in terms of separation and reusability. The efficiency of these catalysts frequently relies on a synergistic interplay between Lewis acid and Lewis base sites.

While research has not specifically detailed the use of this compound as a heterogeneous catalyst for cyclic carbonate synthesis, its structure contains functional groups that are relevant to catalyst design. The sulfonic acid group can act as a Brønsted acid site, while the amino group can function as a Lewis base. This bifunctional nature is desirable in catalysis. For example, amino acid-based metal-organic frameworks (MOFs) have been successfully employed as catalysts for this reaction, demonstrating the utility of amino groups in catalytic systems rsc.org. The catalyst activates the epoxide ring and facilitates the nucleophilic attack that leads to carbonate formation researchgate.netmdpi.comgoogle.com. The incorporation of acidic and basic moieties onto a solid support is a common strategy for creating effective heterogeneous catalysts for CO2 conversion mdpi.com. The zwitterionic nature of this compound could potentially be exploited by immobilizing it on a support material to create a bifunctional heterogeneous catalyst.

Incorporation into Polymeric Materials for Functional Applications

The integration of small molecules with specific functionalities into polymer chains is a powerful strategy for creating advanced materials with tailored properties. Polymers functionalized with amino acids in their side chains are a growing class of biomimetic materials, valued for their biocompatibility, pH-responsiveness, and catalytic potential researchgate.net.

Incorporating this compound as a pendant group in a polymer could impart several useful characteristics.

Ionic Conductivity: The sulfonic acid group is strongly acidic and can facilitate proton transport, making such polymers candidates for use as proton exchange membranes in fuel cells.

pH-Responsiveness: The presence of both an acidic sulfonic acid group and a basic amino group would make the polymer's properties (e.g., solubility, conformation) highly sensitive to changes in pH.

Adsorption and Ion Exchange: These functional groups can act as sites for adsorbing metal ions or other charged molecules, suggesting applications in water treatment or separation processes.

Biocompatibility: Amino acid-functionalized polymers often exhibit good biocompatibility, opening possibilities for biomedical applications researchgate.net.

The synthesis could be achieved by first creating a polymer with reactive sites and then attaching the this compound molecule, or by synthesizing a monomer derived from the compound and subsequently polymerizing it.